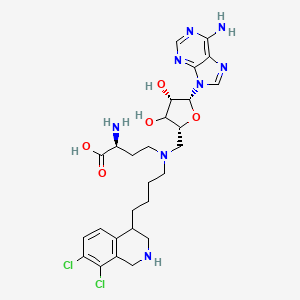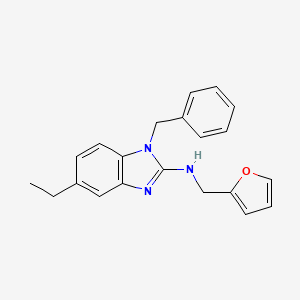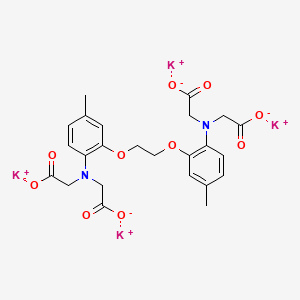
Sulfo-Cy5-Mal (potassium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cy5-Mal (potassium) is a fluorescent dye widely used in scientific research for labeling proteins. This compound is known for its high water solubility and ability to form stable conjugates with thiol groups in proteins, making it an essential tool in various biological and chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfo-Cy5-Mal (potassium) is synthesized through a series of chemical reactions involving the introduction of sulfonate and maleimide groups to the cyanine dye core. The synthesis typically involves the following steps:
Formation of Cyanine Dye Core: The core structure of the cyanine dye is synthesized through a condensation reaction between a quaternary ammonium salt and a heterocyclic compound.
Introduction of Sulfonate Groups: Sulfonate groups are introduced to enhance water solubility. This is achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of Maleimide Group: The maleimide group is introduced to the dye core through a reaction with maleic anhydride, forming a stable maleimide derivative.
Industrial Production Methods
Industrial production of Sulfo-Cy5-Mal (potassium) involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically produced in large batches and purified through techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-Cy5-Mal (potassium) primarily undergoes substitution reactions, particularly with thiol groups in proteins. The maleimide group reacts specifically with thiol groups to form stable thioether bonds. This reaction is highly selective and occurs under mild conditions, making it suitable for labeling sensitive biological molecules .
Common Reagents and Conditions
Reagents: Common reagents used in the reactions involving Sulfo-Cy5-Mal (potassium) include thiol-containing compounds, buffers (e.g., phosphate-buffered saline), and reducing agents (e.g., dithiothreitol).
Conditions: The reactions are typically carried out at physiological pH (7.0-7.4) and room temperature.
Major Products
The major product formed from the reaction of Sulfo-Cy5-Mal (potassium) with thiol groups is a stable thioether conjugate. This conjugate retains the fluorescent properties of the dye, allowing for easy detection and analysis .
Aplicaciones Científicas De Investigación
Sulfo-Cy5-Mal (potassium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and tracking within cells.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools for quality control and environmental monitoring .
Mecanismo De Acción
The mechanism of action of Sulfo-Cy5-Mal (potassium) involves its ability to form covalent bonds with thiol groups in proteins. The maleimide group reacts with the thiol group to form a stable thioether bond, effectively labeling the protein with the fluorescent dye. This allows for the visualization and tracking of the labeled proteins in various biological and chemical assays .
Comparación Con Compuestos Similares
Similar Compounds
Sulfo-Cy3-Mal: Another fluorescent dye with similar properties but different excitation and emission wavelengths.
Sulfo-Cy7-Mal: A dye with longer wavelength emission, suitable for deep tissue imaging.
Alexa Fluor 647: A widely used fluorescent dye with similar applications but different chemical structure
Uniqueness
Sulfo-Cy5-Mal (potassium) is unique due to its high water solubility and specific reactivity with thiol groups. Its near-infrared fluorescence makes it particularly suitable for in vivo imaging and applications requiring deep tissue penetration .
Propiedades
Fórmula molecular |
C38H43KN4O9S2 |
|---|---|
Peso molecular |
803.0 g/mol |
Nombre IUPAC |
potassium;(2E)-1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C38H44N4O9S2.K/c1-37(2)28-24-26(52(46,47)48)15-17-30(28)40(5)32(37)12-8-6-9-13-33-38(3,4)29-25-27(53(49,50)51)16-18-31(29)41(33)22-11-7-10-14-34(43)39-21-23-42-35(44)19-20-36(42)45;/h6,8-9,12-13,15-20,24-25H,7,10-11,14,21-23H2,1-5H3,(H2-,39,43,46,47,48,49,50,51);/q;+1/p-1 |
Clave InChI |
KKALABHIZQXGRJ-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395317.png)
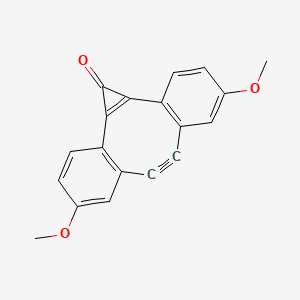
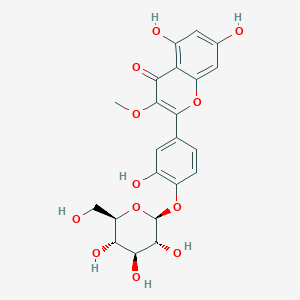
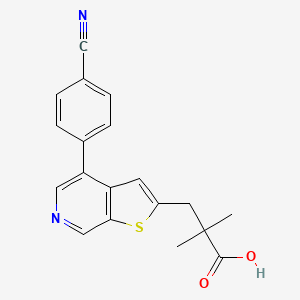

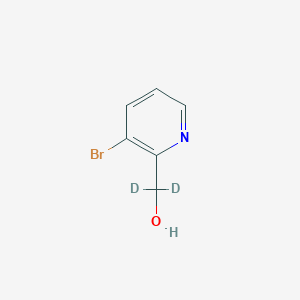
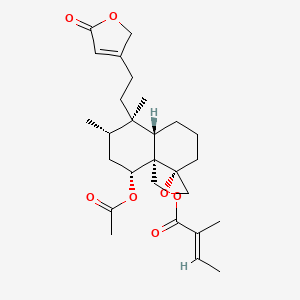
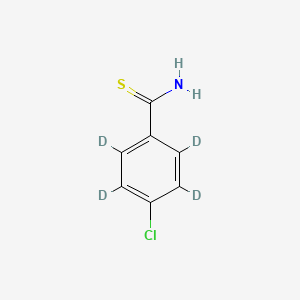
![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)
